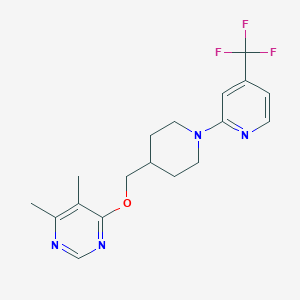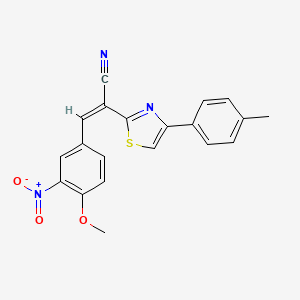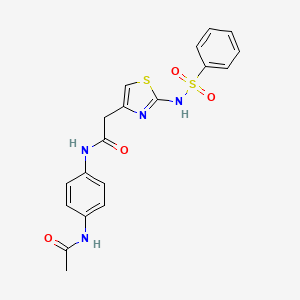
N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ATS, and it is a thiazole derivative that has been synthesized using a specific method.
Aplicaciones Científicas De Investigación
Structural Analysis and Metabolic Stability
N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide derivatives have been explored for their structural activity relationships, particularly focusing on metabolic stability. One study found that modifications to the heterocyclic rings in these compounds could potentially reduce metabolic deacetylation, a key factor in enhancing the stability of the compounds in metabolic processes (Stec et al., 2011).
Antimicrobial Properties
Several studies have demonstrated the antimicrobial potential of various derivatives of this compound. For instance, a series of such derivatives were synthesized and showed promising antimicrobial activity against different bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Singh & Vedic, 2015), (Saravanan et al., 2010).
Anticonvulsant and Anticancer Applications
Compounds containing the sulfonamide thiazole moiety, similar to the structure of interest, have shown significant anticonvulsive effects in research, highlighting their potential in developing new anticonvulsant drugs (Farag et al., 2012). Furthermore, derivatives of this compound have been evaluated for their anticancer properties, showing considerable activity against certain cancer cell lines, indicating their potential role in cancer treatment (Yurttaş et al., 2015), (Evren et al., 2019).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-13(24)20-14-7-9-15(10-8-14)21-18(25)11-16-12-28-19(22-16)23-29(26,27)17-5-3-2-4-6-17/h2-10,12H,11H2,1H3,(H,20,24)(H,21,25)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKGVLHZLUMUHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorobenzyl)-3'-[3-(trifluoromethyl)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2378788.png)


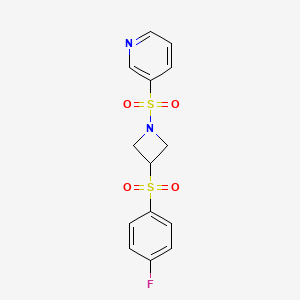

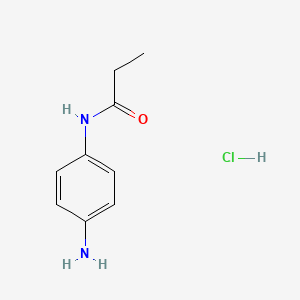
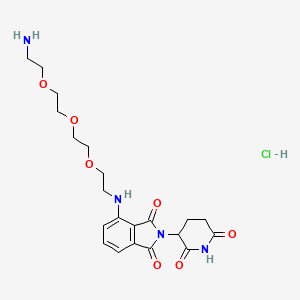
![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2378803.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)
